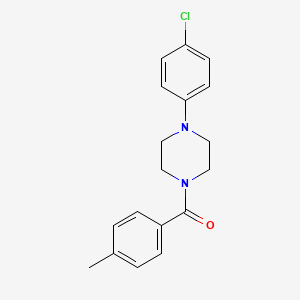

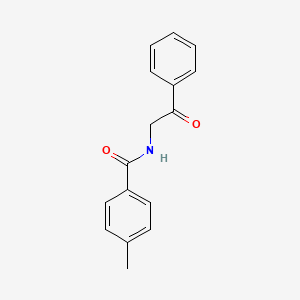

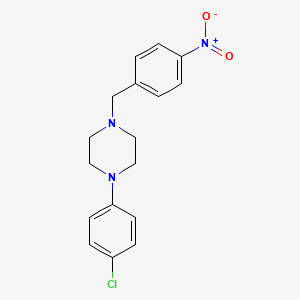

![molecular formula C20H30N4O3 B5673314 9-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5673314.png)

9-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a synthetic molecule that belongs to the broader family of spiro compounds, which are known for their unique structural motifs incorporating two or more rings that share a single atom. The diazaspiro[5.5]undecane skeleton, in particular, is notable for its inclusion in various pharmacologically active compounds and its utility in organic synthesis. The synthesis and study of such molecules contribute significantly to the fields of medicinal chemistry and materials science due to their complex structures and potential applications.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including compounds with similar structures to the one , typically involves strategies such as divergent synthesis methods, Michael addition reactions, and spirocyclization techniques. For example, a practical and divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes has been developed using Michael addition of lithium enolate to tetrasubstituted olefin acceptors, which might be relevant for synthesizing similar compounds (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by their spirocyclic nature, where the spiro center often imposes constraints on the conformation of the molecule, affecting its reactivity and physical properties. Crystal structure analysis and DFT studies provide insights into the conformational preferences, electronic structure, and potential interaction sites of these molecules (Zeng et al., 2021).

Chemical Reactions and Properties

The reactivity of diazaspiro[5.5]undecane derivatives can be influenced by the presence of functional groups and the inherent strain within the spirocyclic framework. These compounds are amenable to various chemical transformations, including annulation reactions, functionalization at the spiro center, and modifications of the substituents to achieve desired properties or biological activities. The synthesis and reactivity of such compounds are essential for exploring their potential as scaffolds in drug discovery and material science (Parameswarappa & Pigge, 2011).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties can be tailored by modifying the molecular structure, for instance, by introducing different substituents or changing the nature of the spiro-linked rings. Understanding the relationship between structure and physical properties is vital for the design of new compounds with optimized performance for specific applications.

Chemical Properties Analysis

The chemical properties of these compounds, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are influenced by the structural features of the diazaspiro[5.5]undecane core and the attached functional groups. Studies on their electrochemical behavior, interaction with biological targets, and participation in chemical reactions contribute to a comprehensive understanding of their chemical properties and potential uses in various domains (Abou-Elenien et al., 1991).

Propriétés

IUPAC Name |

9-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O3/c1-14-18(15(2)27-21-14)19(26)23-10-7-20(8-11-23)6-4-17(25)24(13-20)16-5-9-22(3)12-16/h16H,4-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKYGZCCNWWADN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC3(CCC(=O)N(C3)C4CCN(C4)C)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-[(3,5-Dimethylisoxazol-4-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclopropylcarbonyl)-N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5673234.png)

![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5673248.png)

![ethyl 4-[(2-furylmethyl)amino]-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5673250.png)

![1-methyl-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B5673255.png)

![2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5673264.png)

![N-methyl-4-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B5673269.png)

![2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5673287.png)

![9-methoxy-10-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2,3,4,5-tetrahydropyrido[1,2-d][1,4]diazepin-7(1H)-one hydrochloride](/img/structure/B5673293.png)

![3-methoxy-1-{2-oxo-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5673307.png)

![(3aR*,9bR*)-2-(5-ethyl-2,6-dimethylpyrimidin-4-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5673315.png)

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5673322.png)